![molecular formula C15H19N3O5 B5210018 5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)
5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid, commonly known as NPC-15, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC-15 belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
NPC-15 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. NPC-15 has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, NPC-15 has been shown to have antitumor and antimicrobial activities.
Wirkmechanismus
The exact mechanism of action of NPC-15 is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and GABA. NPC-15 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
NPC-15 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. NPC-15 has also been shown to decrease the levels of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. In addition, NPC-15 has been shown to improve mitochondrial function, which plays a crucial role in cellular energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NPC-15 is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. NPC-15 is also relatively easy to synthesize and has a good safety profile. However, one of the limitations of NPC-15 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of NPC-15.
Zukünftige Richtungen
There are several potential future directions for research on NPC-15. One area of interest is the development of NPC-15 derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of NPC-15 in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of NPC-15. Overall, the potential therapeutic applications of NPC-15 make it a promising candidate for future research.
Synthesemethoden
NPC-15 can be synthesized by reacting 4-nitroaniline with ethyl acetoacetate, followed by cyclization with piperazine and subsequent oxidation. The yield of NPC-15 can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Eigenschaften
IUPAC Name |
5-[4-(4-nitrophenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-14(2-1-3-15(20)21)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(22)23/h4-7H,1-3,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFNCTKLXPCREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5209940.png)
![N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5209947.png)
![2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5209953.png)
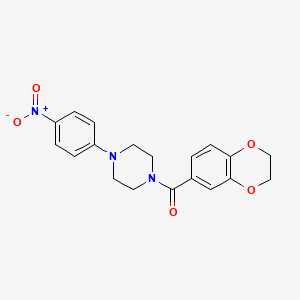
![2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209964.png)
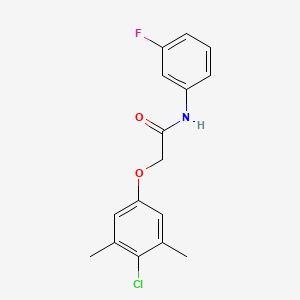
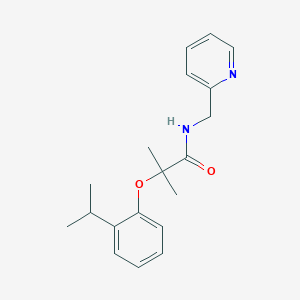
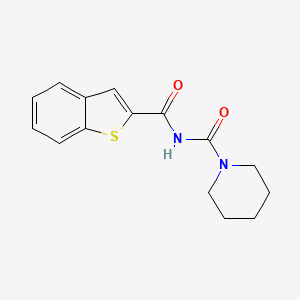
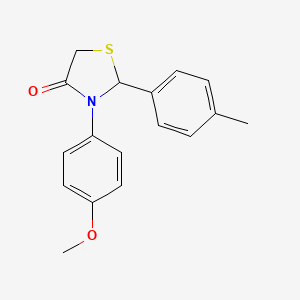
![N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)
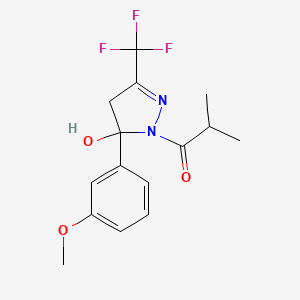

![6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)